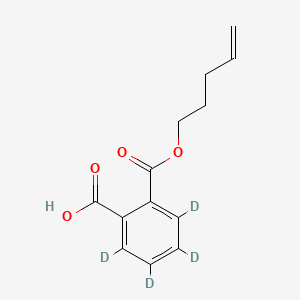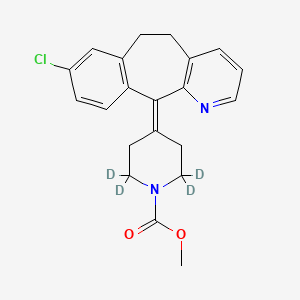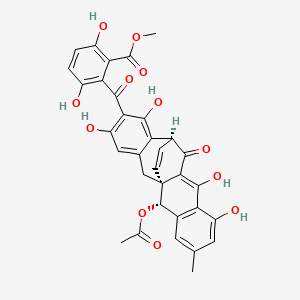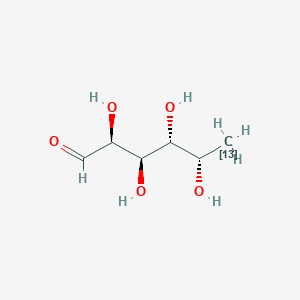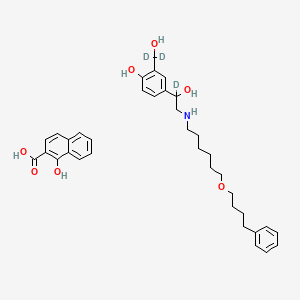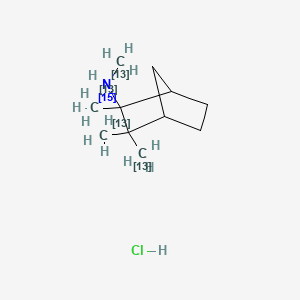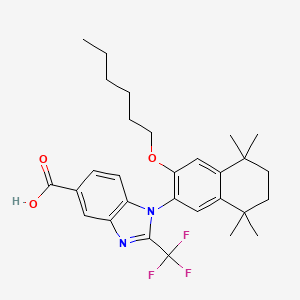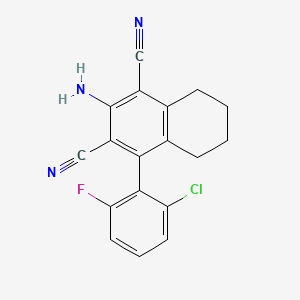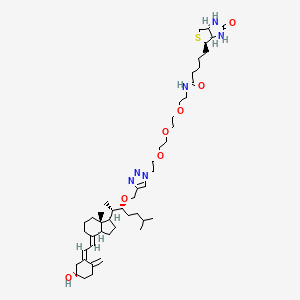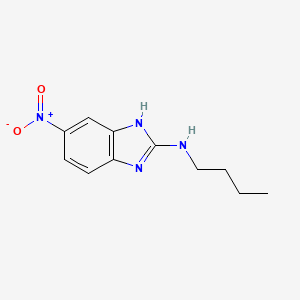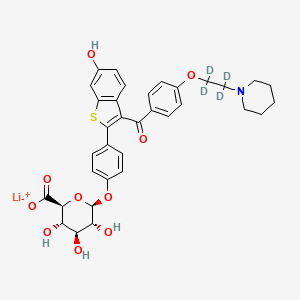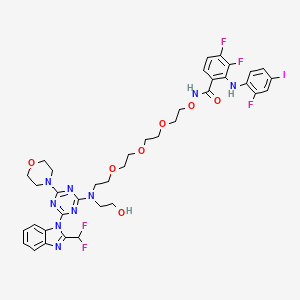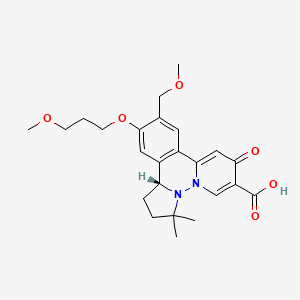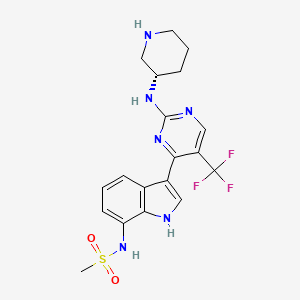
Cdk7-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-16 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). CDK7 is a crucial enzyme involved in regulating the cell cycle and transcription. Inhibiting CDK7 has shown potential in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cdk7-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. general methods include:
Formation of Core Structure:
Functional Group Modifications: Specific functional groups are introduced or modified to enhance the compound’s inhibitory activity and selectivity towards CDK7.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes while ensuring consistency and quality. This includes optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Cdk7-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify specific functional groups, altering the compound’s activity.
Substitution: Substitution reactions involve replacing one functional group with another, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their inhibitory activity and selectivity towards CDK7 .
Scientific Research Applications
Cdk7-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Research: this compound is extensively studied for its potential as an anticancer agent. .
Cell Cycle Studies: The compound is used to investigate the role of CDK7 in cell cycle regulation and transcription, providing insights into the molecular mechanisms underlying these processes.
Drug Development: This compound serves as a lead compound for developing new CDK7 inhibitors with improved efficacy and selectivity.
Biological Research: Researchers use this compound to study the effects of CDK7 inhibition on gene expression and cellular functions.
Mechanism of Action
Cdk7-IN-16 exerts its effects by selectively inhibiting CDK7, a key regulator of the cell cycle and transcription. CDK7, along with cyclin H and MAT1, forms the CDK-activating complex (CAK), which phosphorylates and activates other CDKs involved in cell cycle progression. By inhibiting CDK7, this compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, CDK7 inhibition affects the transcriptional activity of RNA polymerase II, further contributing to its anticancer effects .
Comparison with Similar Compounds
Cdk7-IN-16 is compared with other CDK7 inhibitors, highlighting its uniqueness:
ICEC0942 (CT7001): Another selective CDK7 inhibitor with demonstrated efficacy in preclinical cancer models.
SY-1365: A CDK7 inhibitor that has progressed to clinical trials for cancer treatment.
SY-5609: A potent CDK7 inhibitor with promising preclinical data.
LY3405105: A CDK7 inhibitor under investigation for its anticancer potential.
This compound stands out due to its specific molecular structure and unique functional groups, which contribute to its high selectivity and potency towards CDK7 .
Properties
Molecular Formula |
C19H21F3N6O2S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]methanesulfonamide |
InChI |
InChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1 |
InChI Key |
NNZSWTQCAPHFEH-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4 |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


